Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester
Overview
Description
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester is a complex organic compound that combines the structural features of phenothiazine and oxadiazole. Phenothiazine is a well-known heterocyclic compound with significant applications in medicinal chemistry, while oxadiazole is recognized for its diverse biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, particularly at the nitrogen and sulfur positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of phenothiazine.
Scientific Research Applications
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester involves interactions with various molecular targets:
Molecular Targets: The phenothiazine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can bind to DNA or proteins.
Pathways Involved: The compound may inhibit cell proliferation by interfering with DNA replication or protein synthesis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Chlorpromazine, Promethazine.
Oxadiazole Derivatives: 2,5-Diphenyl-1,3,4-oxadiazole, 2-Phenyl-5-(4-pyridyl)-1,3,4-oxadiazole.
Uniqueness
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester is unique due to the combination of phenothiazine and oxadiazole moieties, which imparts a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
S-(5-phenyl-1,3,4-oxadiazol-2-yl) phenothiazine-10-carbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S2/c25-21(28-20-23-22-19(26-20)14-8-2-1-3-9-14)24-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)24/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFPTRKINQBLJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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